Isonicotinamidine, N-1-naphthyl-

Description

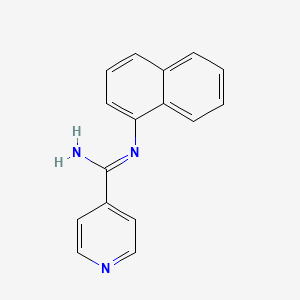

Structure

2D Structure

3D Structure

Properties

CAS No. |

23565-16-4 |

|---|---|

Molecular Formula |

C16H13N3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

N'-naphthalen-1-ylpyridine-4-carboximidamide |

InChI |

InChI=1S/C16H13N3/c17-16(13-8-10-18-11-9-13)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H2,17,19) |

InChI Key |

RVRVOANEKLRSNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=C(C3=CC=NC=C3)N |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of N 1 Naphthylisonicotinamidine

Crystallographic Investigations (e.g., Single-Crystal X-ray Diffraction)

The conformation of N-1-naphthylisonicotinamidine would be largely defined by the torsion angles between the pyridine (B92270) ring, the amidine group, and the naphthyl ring system. The rotation around the C(pyridine)-C(amidine) bond and the N(amidine)-C(naphthyl) bond would determine the relative orientation of the aromatic rings. These torsion angles are crucial for understanding the steric and electronic interactions within the molecule. For instance, in a related compound, N-(1-Naphthyl)benzenesulfonamide, the C—SO2—NH—C torsion angle is reported to be -70.1 (2)°. organicchemistrydata.org A similar degree of twist would be expected in N-1-naphthylisonicotinamidine to minimize steric hindrance between the bulky naphthyl group and the isonicotinamidine (B1297283) moiety.

Table 1: Expected Key Torsion Angles for Conformational Analysis of N-1-Naphthylisonicotinamidine

| Torsion Angle | Description | Expected Influence on Conformation |

| Pyridine-C(amidine) | Rotation around the bond connecting the pyridine ring to the amidine carbon. | Determines the orientation of the pyridine ring relative to the amidine plane. |

| C(amidine)-N(naphthyl) | Rotation around the bond connecting the amidine carbon to the naphthylamino nitrogen. | Influences the planarity and steric interactions between the amidine and naphthyl groups. |

| N(amidine)-C(naphthyl) | Rotation around the bond connecting the amidine nitrogen to the naphthyl ring. | Dictates the dihedral angle between the amidine plane and the naphthyl ring system. |

The way individual molecules of N-1-naphthylisonicotinamidine pack in the solid state would be governed by a variety of intermolecular forces, including van der Waals forces and potentially π-π stacking interactions between the aromatic pyridine and naphthyl rings. The efficiency of crystal packing can influence the stability and physical properties of the solid. In similar aromatic compounds, π-π interactions are common, where the electron-rich aromatic rings of adjacent molecules align. organicchemistrydata.org The interplanar distance for such interactions is typically in the range of 3.3 to 3.8 Å.

The amidine group contains both hydrogen bond donors (-NH2) and a hydrogen bond acceptor (the imine nitrogen). This functionality would likely lead to the formation of an extensive network of intermolecular hydrogen bonds in the solid state. These hydrogen bonds would play a significant role in stabilizing the crystal structure. For example, molecules could form dimers or chains through N-H···N hydrogen bonds. The presence of the pyridine nitrogen introduces another potential hydrogen bond acceptor site. The study of hydrogen bonding in related structures, such as in certain amino-naphthols, highlights the importance of these interactions in defining molecular conformation and packing. nist.gov

Table 2: Potential Hydrogen Bonding Interactions in Solid N-1-Naphthylisonicotinamidine

| Donor | Acceptor | Type of Interaction | Expected Effect on Crystal Structure |

| Amidine N-H | Imine N (intermolecular) | Dimer or chain formation | Strong directional force influencing crystal packing |

| Amidine N-H | Pyridine N (intermolecular) | Linking of molecules into extended networks | Contributes to the overall stability of the crystal lattice |

Vibrational Spectroscopy for Structural Characterization (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. By analyzing the vibrational modes, one can confirm the presence of key structural features.

For N-1-naphthylisonicotinamidine, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-N bonds.

Table 3: Expected Characteristic Vibrational Frequencies for N-1-Naphthylisonicotinamidine

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amidine N-H | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| C=N (amidine) | Stretching | 1640-1690 |

| C=C (aromatic rings) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

The Raman spectrum would complement the FT-IR data, often providing stronger signals for the symmetric vibrations of the non-polar C=C bonds in the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in N-1-naphthylisonicotinamidine.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine and naphthyl rings in the aromatic region (typically 7.0-9.0 ppm). The protons of the -NH2 group would likely appear as a broad signal, the chemical shift of which would be dependent on the solvent and concentration.

The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The carbon atoms of the aromatic rings would resonate in the downfield region (typically 110-160 ppm), while the amidine carbon would have a characteristic chemical shift.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For N-1-naphthylisonicotinamidine, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Analysis of the fragmentation pattern could help to confirm the connectivity of the pyridine, amidine, and naphthyl moieties.

Chiroptical Properties and Stereochemical Studies

A thorough review of scientific literature reveals a notable absence of specific studies focused on the chiroptical properties and detailed stereochemical analysis of N-1-naphthylisonicotinamidine. Chiroptical studies, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental in characterizing the three-dimensional structure of chiral molecules. Similarly, detailed stereochemical investigations would be necessary to determine if N-1-naphthylisonicotinamidine can exist as stable enantiomers or diastereomers.

The molecular structure of N-1-naphthylisonicotinamidine features a bulky 1-naphthyl group and a pyridine ring attached to a central amidine core. In principle, significant steric hindrance around the C-N single bonds could restrict free rotation, potentially leading to a form of chirality known as atropisomerism. Atropisomers are stereoisomers that can be isolated due to hindered rotation around a single bond. However, without experimental data, it is not possible to confirm if the rotational barrier in N-1-naphthylisonicotinamidine is high enough to allow for the isolation of stable atropisomers at room temperature.

Further research, including attempts at chiral resolution, computational modeling of rotational barriers, and analysis using chiroptical spectroscopy, would be required to elucidate the stereochemical nature of this compound. At present, no such research has been published, and therefore, no experimental data on its specific rotation, circular dichroism, or absolute configuration are available.

Theoretical and Computational Chemistry of N 1 Naphthylisonicotinamidine

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like N-1-naphthylisonicotinamidine. A typical study would employ a functional, such as B3LYP or PBE0, combined with a basis set, for instance, 6-311++G(d,p), to solve the electronic structure of the molecule.

Orbital Analysis and Electron Density Distributions

A primary output of DFT calculations is the characterization of the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: For N-1-naphthylisonicotinamidine, the HOMO is anticipated to be predominantly localized on the electron-rich π-system of the naphthalene (B1677914) ring. This region represents the primary site for electrophilic attack.

LUMO: Conversely, the LUMO is expected to be distributed across the electron-deficient pyridine (B92270) ring and the imine group (C=N) of the amidine moiety. These areas would be the most susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between these two orbitals (the HOMO-LUMO gap) is a critical parameter. A smaller gap would suggest higher chemical reactivity and lower kinetic stability.

The total electron density surface would map regions of high electron concentration, predicted to be around the electronegative nitrogen atoms and the delocalized aromatic systems.

Charge Distribution and Electrostatic Potentials

To quantify the charge distribution, methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be performed. This would assign partial atomic charges to each atom in N-1-naphthylisonicotinamidine. It is expected that the nitrogen atoms would carry significant negative partial charges, while the carbon atom of the C=N bond and the hydrogen atoms of the amine group would be positively charged.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. For this molecule, the MEP would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyridine and amidine groups, indicating their role as hydrogen bond acceptors.

Positive Potential (Blue): Located around the N-H protons and the aromatic C-H protons, highlighting regions that can act as hydrogen bond donors or interact with nucleophiles.

Conformational Landscape Exploration and Energy Minimization Techniques

The rotational freedom around the single bonds connecting the naphthyl, amidine, and pyridine fragments allows N-1-naphthylisonicotinamidine to adopt multiple conformations. A computational study would explore this conformational landscape by systematically rotating these bonds and performing geometry optimization on each resulting structure. This process seeks to find the global minimum energy conformer, representing the most stable three-dimensional structure of the molecule in a vacuum. The relative energies of other low-energy conformers would also be calculated to understand their population distribution at room temperature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations often model a molecule in isolation, Molecular Dynamics (MD) simulations provide insight into its behavior over time and in the presence of a solvent. An MD simulation of N-1-naphthylisonicotinamidine would model the atomic motions based on a classical force field.

Simulations in different solvents (e.g., water, ethanol (B145695), DMSO) would reveal how the environment influences the molecule's conformational preferences. For instance, a polar solvent might stabilize a conformer with a larger dipole moment. MD can also be used to study the radial distribution functions, showing how solvent molecules arrange themselves around the solute, and to calculate properties like the diffusion coefficient.

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of a compound.

NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework would be used to calculate the theoretical ¹H and ¹³C chemical shifts. These predicted values would be correlated with experimental spectra to confirm the molecular structure.

Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra would be calculated. This allows for the assignment of specific spectral peaks to the vibrational modes of functional groups, such as the N-H stretch, C=N stretch, and aromatic ring vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) would be employed to predict the electronic transitions. The results would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, explaining the molecule's UV-Visible absorption profile.

Reaction Pathway Modeling and Transition State Analysis

To understand the reactivity of N-1-naphthylisonicotinamidine, computational chemists can model potential reaction pathways. For example, the mechanism of its hydrolysis or its tautomerization could be investigated. This involves:

Identifying Reactants and Products: The optimized geometries of the starting materials and final products are calculated.

Locating the Transition State (TS): A search for the first-order saddle point on the potential energy surface between reactants and products is performed. The geometry of the TS provides a snapshot of the highest-energy point along the reaction coordinate.

Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation barrier (Ea), a key factor governing the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation would be run to confirm that the located transition state correctly connects the desired reactants and products on the potential energy surface.

These analyses provide fundamental mechanistic insights that are often difficult to obtain through experimental means alone.

No Specific Research Found for N-1-Naphthylisonicotinamidine

Despite a comprehensive search of scientific literature and databases, no specific theoretical or computational chemistry studies focusing solely on the compound Isonicotinamidine (B1297283), N-1-naphthyl- were identified. Therefore, the generation of a detailed article on its ligand-receptor interaction modeling and quantitative structure-activity relationships (QSAR) as requested is not possible at this time.

The requested article outline necessitated detailed research findings, including data on binding site analysis, interaction motifs, and structural determinants of interactions for N-1-naphthylisonicotinamidine. Furthermore, a quantitative structure-activity relationship (QSAR) analysis requires a dataset of structurally related compounds with corresponding biological activity data.

While general principles and methodologies for ligand-receptor interaction modeling (such as molecular docking and homology modeling) and QSAR are well-established for various classes of chemical compounds, including some amidine derivatives, the application of these computational techniques specifically to N-1-naphthylisonicotinamidine has not been documented in the accessible scientific literature.

Without published research data, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy. The creation of data tables and detailed research findings is contingent on the availability of primary research studies that have investigated this specific molecule.

Researchers interested in the potential biological activity of N-1-naphthylisonicotinamidine would need to conduct novel in silico studies. Such research would involve:

Target Identification: Determining a potential biological target (e.g., an enzyme or receptor) for the compound based on its structural similarity to known active molecules.

Homology Modeling: If the three-dimensional structure of the identified target is not experimentally determined, a homology model could be constructed based on the structures of related proteins.

Molecular Docking: Docking simulations would then be performed to predict the binding mode and affinity of N-1-naphthylisonicotinamidine to the active site of the target protein. This would provide insights into potential binding site interactions and structural determinants.

QSAR Studies: To conduct a QSAR analysis, a series of analogues of N-1-naphthylisonicotinamidine would need to be synthesized and their biological activity tested. The resulting data could then be used to build a QSAR model, correlating the structural features of the compounds with their activity.

Until such studies are performed and published, a detailed and factual article on the theoretical and computational chemistry of N-1-naphthylisonicotinamidine cannot be produced.

Coordination Chemistry and Metal Complexation of N 1 Naphthylisonicotinamidine

N-1-Naphthylisonicotinamidine as a Multidentate Ligand

N-1-Naphthylisonicotinamidine possesses several potential coordination sites, qualifying it as a multidentate ligand. The key donor atoms are the nitrogen of the pyridine (B92270) ring and the two nitrogen atoms of the amidine group. inorgchemres.orgnih.gov This arrangement allows for diverse coordination modes, making it a versatile building block in the design of metal complexes. wikipedia.org The combination of different nitrogen-based functionalities allows for a high degree of substitution, which can significantly influence the chemical properties of the resulting metal complexes. inorgchemres.org

The nitrogen atom of the pyridine ring is a primary site for metal coordination. nih.gov Its lone pair of electrons is located in an sp2 hybrid orbital in the plane of the aromatic ring and is not part of the delocalized π-system, making it readily available for donation to a metal center. nih.gov In complexes of the analogous ligand, N-(naphthalen-1-yl)isonicotinamide, the pyridyl nitrogen atom is observed to coordinate directly to metal ions. inorgchemres.org For instance, in binuclear mercury(II) complexes, the ligand coordinates to the Hg(II) center through the nitrogen atom of the pyridine ring. inorgchemres.org The participation of pyridyl nitrogen in coordination can lead to the formation of various structures, including dimers and one-dimensional coordination polymers. nih.gov

The amidine group (–N=C-N–) contains two nitrogen atoms—an imine (N=C) and an amine (N-C)—both of which can act as donor sites. Coordination typically occurs through the more basic imine nitrogen atom. inorgchemres.org Upon coordination through the imine nitrogen, a diagnostic shift to lower wavenumbers for the ν(C=N) band is often observed in infrared spectra. inorgchemres.org In the ¹³C NMR spectra, the resonance of the central carbon atom of the amidine group serves as a distinguishing feature. inorgchemres.org While the imine nitrogen is the more common coordination site, the amine nitrogen can also participate, particularly in bridging modes.

The spatial arrangement of the pyridyl and amidine groups in N-1-naphthylisonicotinamidine allows for both chelation and bridging coordination.

Chelation: The ligand can act as a bidentate chelating agent, coordinating to a single metal center through both the pyridyl nitrogen and one of the amidine nitrogens. This forms a stable five- or six-membered ring, a common motif in coordination chemistry that enhances complex stability. nih.gov

Bridging: The ligand can bridge two different metal centers. This can occur in several ways, such as the pyridyl nitrogen binding to one metal and the amidine group binding to another, or the amidine group itself bridging two metals. In documented binuclear mercury(II) complexes with the amide analogue N-(naphthalen-1-yl)isonicotinamide, the ligand acts as a terminal ligand, coordinating through the pyridyl nitrogen, while chloride ions form the bridge. inorgchemres.org However, the potential for the entire ligand to bridge metal centers is a key feature of its coordination chemistry, potentially leading to the formation of coordination polymers. nih.govmdpi.com

The choice between chelation and bridging is often influenced by factors such as the nature of the metal ion, the solvent system, and the steric bulk of the ligand substituents. mdpi.com

Amidine ligands can exist in different tautomeric forms, which involves the migration of a proton between the two nitrogen atoms. bohrium.com This is accompanied by a rearrangement of the double bond within the N-C-N framework. bohrium.com

The specific tautomer present in solution or in the solid state can have a profound effect on the coordination behavior. The position of the proton determines which nitrogen atom is the imine (more basic) and which is the amine (less basic), thereby directing the primary coordination site. bohrium.com The stability of a particular tautomer can be influenced by solvent polarity and pH. While the dominant tautomeric form of the free ligand dictates the initial coordination, the metal ion itself can stabilize a minor or otherwise less favorable tautomer upon complexation. This interplay can lead to different isomeric complexes from the same ligand and metal precursor. bohrium.com

Synthesis of N-1-Naphthylisonicotinamidine Metal Complexes

The synthesis of metal complexes with N-1-naphthylisonicotinamidine would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Based on procedures for analogous ligands, the ligand would be dissolved in a solvent like methanol (B129727) or ethanol (B145695) and mixed with a solution of the metal salt. inorgchemres.org The reaction mixture may be stirred at room temperature or refluxed to facilitate complex formation. The resulting complexes can often be precipitated and isolated by filtration or crystallized by slow evaporation or diffusion techniques. inorgchemres.org

N-1-Naphthylisonicotinamidine is expected to form complexes with a wide variety of transition metals, lanthanides, and main group elements, accommodating different oxidation states and coordination geometries. The synthesis of binuclear mercury(II) halide complexes with the amide analog N-(naphthalen-1-yl)isonicotinamide demonstrates its ability to coordinate to +2 oxidation state metals. inorgchemres.org

The general synthetic approach involves reacting the ligand with different metal salts, such as chlorides, bromides, nitrates, or acetates. inorgchemres.org For example, reacting N-(naphthalen-1-yl)isonicotinamide with HgCl₂ and HgBr₂ in a 2:1 ligand-to-metal ratio in methanol yields the corresponding binuclear complexes. inorgchemres.org Similar strategies could be employed to synthesize complexes with other metals like Cu(II), Ni(II), Co(II), and Zn(II). The final structure, whether monomeric, dimeric, or polymeric, and the coordination number of the metal will depend on the metal's ionic radius, preferred geometry, and the counter-ion present.

Data Tables

Table 1: Synthesis of N-(naphthalen-1-yl)isonicotinamide Metal Complexes inorgchemres.org

| Complex | Metal Salt | Ligand | Molar Ratio (Metal:Ligand) | Solvent | Yield |

| [{HgCl(L)}₂(μ-Cl)₂] | HgCl₂ | N-(naphthalen-1-yl)isonicotinamide (L) | 1:2 | Methanol | - |

| [{HgBr(L)}₂(μ-Br)₂] | HgBr₂ | N-(naphthalen-1-yl)isonicotinamide (L) | 1:2 | Methanol | - |

Table 2: Selected Spectroscopic Data for N-(naphthalen-1-yl)isonicotinamide (L) inorgchemres.org

| Technique | Feature | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR (DMSO-d₆) | Singlet | 10.51 | N-H (amide) |

| Multiplet | 8.66 | 2H-pyridine | |

| Multiplet | 7.85-7.73 | 2H-pyridine, 2H-naphthyl | |

| Multiplet | 7.45-7.04 | 5H-naphthyl | |

| ¹³C NMR (DMSO) | Carbonyl | 164.0 | C=O |

| Aromatic | 150.2 - 105.6 | Pyridine and Naphthyl carbons |

Control of Stoichiometry and Reaction Conditions5.3. Structural Characterization of Coordination Compounds (e.g., X-ray Diffraction, Elemental Analysis, Spectroscopic Methods)5.3.1. Coordination Geometries and Polyhedra5.3.2. Nuclearity of Metal Centers in Complexes5.4. Thermodynamic and Kinetic Aspects of Metal-Ligand Binding5.5. Redox Properties of N-1-Naphthylisonicotinamidine Metal Complexes

It is possible that research on this compound exists in proprietary industrial archives or has not yet been published. Researchers interested in this specific ligand would likely need to undertake its synthesis and subsequent coordination chemistry studies as novel research.

Mechanistic Organic Chemistry and Reactivity Profiles of N 1 Naphthylisonicotinamidine

Nucleophilic Reactivity of the Amidine Moiety

The amidine group, characterized by the -C(=N)N- skeleton, is a key determinant of the molecule's reactivity. The presence of lone pairs of electrons on the nitrogen atoms imparts significant nucleophilic character to this moiety. The imino nitrogen is generally more basic and nucleophilic than the amino nitrogen, although both can participate in reactions.

The nucleophilic nitrogen atoms of the amidine group can readily participate in addition reactions with various electrophiles. These reactions typically involve the formation of a new bond at one of the nitrogen atoms. idc-online.com

A primary example is the alkylation of the amidine. In the presence of an alkyl halide, such as methyl iodide, N-1-Naphthylisonicotinamidine can undergo N-alkylation. The reaction likely proceeds via an SN2 mechanism, where a nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. idc-online.com The initial site of alkylation is predicted to be the sp2-hybridized imino nitrogen due to its higher basicity and greater electron density.

Another potential addition reaction involves the interaction with sulfonyl chlorides, analogous to the Hinsberg test for amines. Reaction with an aryl sulfonyl chloride, like benzenesulfonyl chloride, would involve the nucleophilic attack of an amidine nitrogen on the electrophilic sulfur atom, leading to the formation of an N-sulfonylated amidine derivative after the elimination of hydrogen chloride. idc-online.com

| Electrophile | Reaction Type | Predicted Product |

| Alkyl Halide (e.g., CH₃I) | Nucleophilic Addition (Alkylation) | N-Alkyl-N'-1-naphthylisonicotinamidinium salt |

| Acyl Halide (e.g., CH₃COCl) | Nucleophilic Acyl Substitution | N-Acyl-N'-1-naphthylisonicotinamidine |

| Aryl Sulfonyl Chloride (e.g., C₆H₅SO₂Cl) | Nucleophilic Addition-Elimination | N-Sulfonyl-N'-1-naphthylisonicotinamidine |

Condensation reactions are characterized by the joining of two molecules with the concurrent loss of a small molecule, such as water. libretexts.orglibretexts.orglabxchange.org The formation of the amidine moiety itself is a result of a condensation reaction, typically between 1-naphthylamine (B1663977) and an activated derivative of isonicotinic acid, such as a nitrile or an imidate.

While amidines are generally stable, the N-H bond of the amino nitrogen in N-1-Naphthylisonicotinamidine retains some reactivity. It could theoretically participate in condensation reactions with highly reactive carbonyl compounds, although such reactions are not as common as with simple amines. For instance, reaction with a dicarboxylic acid or its derivative under harsh conditions could potentially lead to the formation of a polyamide-like structure, though this would likely require catalysis and high temperatures. libretexts.org More commonly, amidines act as strong, non-nucleophilic bases or as ligands in coordination chemistry rather than as substrates in condensation reactions.

Electrophilic Aromatic Substitution on Naphthyl and Pyridine (B92270) Rings

The presence of two distinct aromatic systems, the electron-rich naphthalene (B1677914) ring and the electron-deficient pyridine ring, offers multiple sites for electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the electronic effects of the substituents on each ring. ucalgary.calibretexts.org

Naphthalene Ring: The naphthalene ring is substituted at the 1-position with the isonicotinamidine (B1297283) group. The nitrogen atom directly bonded to the ring acts as an electron-donating group through resonance, activating the ring towards electrophilic attack. libretexts.org In electrophilic substitution of 1-substituted naphthalenes, attack is generally favored at the 4-position (para) and the 2-position (ortho). wordpress.com However, the bulky nature of the N-isonicotinamidine substituent is expected to sterically hinder attack at the adjacent 2- and 8-positions. Therefore, electrophilic attack is most likely to occur at the 4- and 5-positions of the naphthalene ring. Studies on similar N,N-dialkyl-1-naphthylamines have shown that photochemical addition reactions occur predominantly at the 4-position, with minor products resulting from attack at the 5-position. nih.govacs.org

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution. wikipedia.orgmasterorganicchemistry.com Any electrophilic attack that does occur is directed to the 3- and 5-positions (meta to the ring nitrogen). The N-1-naphthyl substituent is an activating group, but this effect is generally insufficient to overcome the strong deactivating nature of the pyridine nitrogen. Consequently, electrophilic substitution on the pyridine ring of N-1-Naphthylisonicotinamidine is expected to be difficult and, if successful, would yield the 3-substituted product.

| Aromatic Ring | Substituent Effect | Predicted Position of Electrophilic Attack | Rationale |

| Naphthalene | Activating, Ortho-, Para-Directing | C4 > C5 | The N-amidine group activates the ring. C4 (para) is electronically favored. C2 and C8 (ortho) are sterically hindered. C5 is also an activated position in the adjacent ring. wordpress.comnih.gov |

| Pyridine | Deactivating, Meta-Directing | C3 | The pyridine ring nitrogen is strongly deactivating. Substitution, if it occurs, is directed to the meta position (C3). wikipedia.org |

Effect on the Naphthalene Ring: The N-isonicotinamidine group is a powerful activating group for the naphthalene ring. The nitrogen atom adjacent to the ring donates its lone pair of electrons into the aromatic system via a +R (resonance) effect. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted naphthalene. minia.edu.eg This activating effect is analogous to that of an amino (-NH₂) or acetamido (-NHCOR) group. libretexts.org

Effect on the Pyridine Ring: The pyridine ring's reactivity is dominated by the electron-withdrawing nature of the heterocyclic nitrogen atom (-I and -R effects), which makes it significantly less reactive than benzene (B151609) in EAS reactions. libretexts.org The N-1-naphthyl group attached to the amidine carbon is electron-donating and would seek to counteract this deactivation. However, its electronic influence on the pyridine ring is transmitted through the amidine linker and is considerably weaker than the direct effect of the ring nitrogen. Thus, the pyridine moiety remains deactivated towards electrophiles.

Radical Reactions and Electron Transfer Processes

N-1-Naphthylisonicotinamidine contains functionalities that can participate in single-electron transfer (SET) and radical reactions, particularly under photochemical or reductive conditions.

The naphthylamine portion of the molecule is electron-rich and can act as an electron donor in photochemically induced electron transfer processes. nih.govacs.orgacs.org Upon irradiation in the presence of a suitable electron acceptor, it is plausible that N-1-Naphthylisonicotinamidine could undergo a single electron transfer to form a radical cation. This highly reactive intermediate could then engage in a variety of subsequent reactions, such as addition to alkenes or coupling reactions. nih.gov

Furthermore, the amidine functional group itself can be a precursor to radical species. Studies have shown that N-aryl amidine derivatives can undergo reductive electron transfer to generate aminal radicals. rsc.org For example, treatment with a single-electron reducing agent like samarium(II) iodide could lead to the formation of a radical intermediate. Additionally, photochemical methods have been employed to generate amidinyl radicals from related N-aryl amidoximes, suggesting that the N-C=N core can support radical chemistry. acs.org These amidyl or amidinyl radicals could then participate in intramolecular cyclizations or intermolecular addition reactions. acs.orgnih.gov

Mentioned Compounds

| Compound Name |

| N-1-Naphthylisonicotinamidine |

| 1-Naphthylamine |

| Benzenesulfonyl chloride |

| Isonicotinic acid |

| Methyl iodide |

| Samarium(II) iodide |

Hydrolytic Stability and Pathways of Degradation for the Amidine Functionality

The hydrolytic stability of the amidine functional group in N-1-naphthylisonicotinamidine is a critical parameter influencing its potential applications and environmental fate. Amidines, in general, are susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the carbon-nitrogen double bond.

The hydrolysis proceeds through a tetrahedral intermediate, formed by the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic carbon of the amidine group. The rate of hydrolysis is significantly influenced by the pH of the medium.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the amidine is protonated, which enhances the electrophilicity of the amidine carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate yields isonicotinamide (B137802) and 1-naphthylamine. Further hydrolysis of the isonicotinamide under more stringent acidic conditions can produce isonicotinic acid and ammonia (B1221849).

Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the amidine carbon. The resulting tetrahedral intermediate then breaks down to form isonicotinamide and 1-naphthylamine. Similar to the acidic pathway, the isonicotinamide can be further hydrolyzed to isonicotinic acid and ammonia under basic conditions with heating.

Table 1: Predicted Hydrolytic Degradation of N-1-Naphthylisonicotinamidine

| Condition | Reagents | Predicted Major Products |

|---|---|---|

| Acidic | Dilute HCl, H₂O, Heat | Isonicotinamide, 1-Naphthylamine |

| Acidic (Forced) | Concentrated HCl, H₂O, Prolonged Heat | Isonicotinic acid, 1-Naphthylamine, Ammonium chloride |

| Basic | Dilute NaOH, H₂O, Heat | Isonicotinamide, 1-Naphthylamine |

Other potential degradation pathways, such as photodegradation or thermal degradation, have not been extensively studied for N-1-naphthylisonicotinamidine. However, the presence of aromatic rings suggests potential susceptibility to photodegradation upon exposure to UV light. Thermal degradation at elevated temperatures could lead to complex decomposition products.

Derivatization Chemistry and Functional Group Interconversions

The presence of multiple reactive sites in N-1-naphthylisonicotinamidine, including the amidine nitrogens, the naphthyl ring, and the pyridine ring, allows for a variety of derivatization reactions. These modifications can be used to alter the physicochemical properties of the molecule.

The nitrogen atoms of the amidine group are nucleophilic and can undergo reactions with various electrophiles.

N-Alkylation: The amidine nitrogens can be alkylated using alkyl halides or other alkylating agents. The reaction typically occurs in the presence of a base to deprotonate the amidine, increasing its nucleophilicity. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono- or di-alkylation may occur.

N-Acylation: Acylation of the amidine nitrogens can be achieved using acyl chlorides or acid anhydrides. nih.gov This reaction leads to the formation of N-acyl amidines. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct. mdpi.com

N-Sulfonylation: The amidine nitrogens can also react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form N-sulfonyl amidines. nih.govresearchgate.net

Table 2: Predicted Derivatization Reactions at the Amidine Nitrogens

| Reaction | Reagent | Base | Predicted Product |

|---|---|---|---|

| N-Methylation | Methyl iodide | Sodium hydride | N-methyl-N'-1-naphthylisonicotinamidine |

| N-Acetylation | Acetic anhydride (B1165640) | Pyridine | N-acetyl-N'-1-naphthylisonicotinamidine |

The naphthyl ring system is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the activating effect of the secondary amine group of the amidine functionality. The amino group is an ortho-, para-directing group. In the case of the 1-naphthyl group, the primary positions for electrophilic attack are the C2, C4, and C5 positions.

Nitration: Nitration of the naphthyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. quora.comyoutube.com The reaction is expected to yield a mixture of nitro-substituted derivatives, with substitution occurring predominantly at the positions activated by the amino group.

Halogenation: Halogenation, such as bromination, can be carried out using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst. researchgate.netresearchgate.net The regioselectivity will be influenced by both electronic and steric factors.

Table 3: Predicted Electrophilic Aromatic Substitution on the Naphthyl Moiety

| Reaction | Reagent | Conditions | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0-25°C | 4-Nitro-N-1-naphthylisonicotinamidine and other isomers |

The pyridine ring in N-1-naphthylisonicotinamidine is electron-deficient due to the electronegativity of the nitrogen atom. This makes the ring generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2 and C6, and C4 respectively).

Nucleophilic Aromatic Substitution: The pyridine ring of isonicotinamidine derivatives can undergo nucleophilic aromatic substitution, especially if a good leaving group is present on the ring or if the ring is activated by quaternization of the pyridine nitrogen. For instance, nucleophiles like amines or alkoxides could potentially displace a suitable leaving group at the 2- or 6-position. rsc.org

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.net The resulting N-oxide would activate the pyridine ring towards both electrophilic and nucleophilic substitution at different positions.

Table 4: Predicted Reactions at the Pyridine Ring

| Reaction | Reagent | Conditions | Predicted Product |

|---|---|---|---|

| Nucleophilic Amination (hypothetical with leaving group) | Ammonia/Amine | Heat | 2-Amino-N-1-naphthylisonicotinamidine |

Catalytic Applications of N-1-Naphthylisonicotinamidine and Its Derivatives: A Review of Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the catalytic applications of the specific chemical compound N-1-naphthylisonicotinamidine or its derivatives.

Extensive searches were conducted to find research pertaining to the role of N-1-naphthylisonicotinamidine in various catalytic processes as outlined in the requested article structure. These searches included inquiries into its function as a ligand in homogeneous catalysis, its potential use in heterogeneous catalysis, as well as its electrocatalytic and photocatalytic properties. Furthermore, investigations were made into the application of its chiral derivatives in asymmetric catalysis.

The search results yielded general information on related classes of compounds, such as isonicotinamides and other N-aryl amidines, and their roles in catalysis. For instance, some isonicotinamide derivatives have been utilized as ligands to stabilize metal nanoparticles for hydrogenation reactions, and certain amidinate complexes have shown activity in various catalytic transformations.

Catalytic Applications of N 1 Naphthylisonicotinamidine and Its Derivatives

Asymmetric Catalysis with Chiral N-1-Naphthylisonicotinamidine Derivatives

This lack of available data prevents the creation of a scientifically accurate and informative article on the catalytic applications of this specific compound. The absence of published research could suggest that N-1-naphthylisonicotinamidine has not yet been a focus of investigation in the field of catalysis, or that any such research is proprietary and not in the public domain.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables as no such information appears to exist in the accessible scientific literature.

Supramolecular Chemistry and Self Assembly of N 1 Naphthylisonicotinamidine Systems

Hydrogen Bonding Motifs in Crystalline Architectures

Hydrogen bonding is a critical directional interaction that plays a pivotal role in determining the crystal packing of molecules. In N-1-naphthylisonicotinamidine, the amidine functional group is the primary site for hydrogen bonding. Amidine moieties are known to be robust synthons for forming predictable hydrogen-bonded assemblies. nih.govmdpi.com

The amidine group contains both hydrogen bond donors (the N-H protons) and acceptors (the imine nitrogen). This dual functionality allows for the formation of various hydrogen bonding motifs. One of the most common motifs involving amidines is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···N hydrogen bonds, creating a stable eight-membered ring. rsc.org This R2²(8) graph set is a highly prevalent and stable arrangement in amidine-containing crystal structures.

Furthermore, the pyridine (B92270) nitrogen of the isonicotinoyl group provides an additional hydrogen bond acceptor site. This can lead to the formation of extended one-dimensional chains or two-dimensional sheets. For instance, a hydrogen bond could form between the amidine N-H of one molecule and the pyridine nitrogen of an adjacent molecule. In more complex scenarios, water or other solvent molecules, if present during crystallization, can act as bridges, connecting multiple N-1-naphthylisonicotinamidine molecules through a network of O-H···N and N-H···O hydrogen bonds. wikipedia.org

The interplay between the amidine-amidine and amidine-pyridine hydrogen bonds can result in complex and fascinating crystalline architectures. The specific motif that is adopted will depend on factors such as the steric hindrance imposed by the bulky naphthyl group and the presence of competing interactions.

Table 1: Potential Hydrogen Bonding Parameters in N-1-Naphthylisonicotinamidine-like Structures

| Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Resulting Motif |

| Amidine N-H | Amidine N | 2.8 - 3.2 | 160 - 180 | Dimer (R2²(8)) |

| Amidine N-H | Pyridine N | 2.9 - 3.3 | 150 - 170 | Chain or Sheet |

| C-H (Aromatic) | Amidine N | 3.2 - 3.6 | 130 - 160 | Network Stabilization |

| C-H (Aromatic) | Pyridine N | 3.2 - 3.6 | 130 - 160 | Network Stabilization |

Note: The data in this table is representative of typical hydrogen bond geometries found in related crystal structures containing amidine and pyridine functionalities, as direct crystallographic data for N-1-naphthylisonicotinamidine is not publicly available.

Pi-Stacking Interactions Involving Naphthyl and Pyridine Rings

The planar aromatic systems of the naphthyl and pyridine rings in N-1-naphthylisonicotinamidine are prone to engage in π-stacking interactions, which are another key contributor to the stabilization of its supramolecular assemblies. researchgate.net These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings.

There are several geometries for π-stacking, including face-to-face, parallel-displaced, and T-shaped (edge-to-face). In many crystal structures of aromatic compounds, a parallel-displaced arrangement is favored as it minimizes the repulsion between the electron-rich centers of the rings. nih.gov The large surface area of the naphthyl group makes it particularly well-suited for significant π-stacking interactions. epa.gov

In the context of N-1-naphthylisonicotinamidine, several types of π-stacking interactions are conceivable:

Naphthyl-Naphthyl Stacking: The bulky naphthyl groups of adjacent molecules can stack upon one another, leading to the formation of columnar structures or layered motifs within the crystal lattice.

Pyridine-Pyridine Stacking: The pyridine rings can also engage in π-stacking, although the interactions may be influenced by the presence of the nitrogen heteroatom, which alters the electron distribution within the ring.

Naphthyl-Pyridine Stacking: Heteroaromatic stacking between the electron-rich naphthyl ring and the relatively electron-deficient pyridine ring can be a significant stabilizing interaction.

The interplay of these π-stacking interactions with the hydrogen bonding network will ultimately dictate the final three-dimensional architecture of the crystalline material. The preference for a particular stacking arrangement will be influenced by a delicate balance of steric and electronic factors. nih.gov

Table 2: Illustrative Parameters for π-Stacking Interactions in Aromatic Systems

| Interacting Rings | Stacking Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |

| Naphthyl-Naphthyl | Parallel-Displaced | 3.4 - 3.8 | 0 - 20 |

| Pyridine-Pyridine | Parallel-Displaced | 3.5 - 4.0 | 0 - 25 |

| Naphthyl-Pyridine | T-shaped or Parallel-Displaced | 4.5 - 5.5 (T-shaped) | ~90 (T-shaped) |

Note: This table provides typical values for π-stacking interactions observed in related aromatic and heteroaromatic systems. The exact parameters for N-1-naphthylisonicotinamidine would require experimental determination.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing N-1-Naphthylisonicotinamidine as a Ligand

The pyridine nitrogen atom and the bidentate amidine group in N-1-naphthylisonicotinamidine make it an excellent candidate for use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org These materials consist of metal ions or clusters connected by organic ligands to form extended one-, two-, or three-dimensional networks. nih.govnih.gov

The pyridyl group is a classic N-donor ligand in coordination chemistry, readily forming bonds with a wide variety of transition metal ions. frontiersin.org The amidine group can also coordinate to metal centers, either in a monodentate fashion through the imine nitrogen or as a bidentate chelating or bridging ligand. The specific coordination mode will depend on the metal ion, the reaction conditions, and the steric constraints of the ligand.

The use of a ligand like N-1-naphthylisonicotinamidine, which possesses multiple distinct coordination sites, can lead to the formation of MOFs with complex topologies and potentially interesting properties. The rigid naphthyl group can act as a strut, influencing the pore size and shape of the resulting framework, while the pyridine and amidine groups provide the points of connectivity to the metal centers. The potential for both hydrogen bonding and π-stacking interactions within the framework can further direct the self-assembly process and enhance the stability of the final structure.

While specific MOFs based on N-1-naphthylisonicotinamidine have not been extensively reported, the vast library of MOFs constructed from similar pyridyl- and amido-containing ligands suggests that this compound is a promising building block for the design of new functional materials for applications in gas storage, separation, and catalysis. mdpi.comnih.gov

Table 3: Potential Coordination Modes of N-1-Naphthylisonicotinamidine with Metal Ions

| Coordinating Group | Metal Ion Example | Coordination Mode | Potential Structure |

| Pyridine Nitrogen | Cu(II), Zn(II), Mn(II) | Monodentate | 1D Chain, 2D Layer, 3D Framework |

| Amidine Group | Pd(II), Pt(II), Ni(II) | Bidentate Chelating | Discrete Complex, 1D Chain |

| Pyridine and Amidine | Various Transition Metals | Bridging | 2D or 3D MOF |

Self-Assembled Monolayers and Surface Chemistry

The self-assembly of organic molecules on solid surfaces to form ordered monolayers (SAMs) is a powerful technique for modifying surface properties. The structure of N-1-naphthylisonicotinamidine, with its combination of a flat aromatic naphthyl group and a polar head group (the isonicotinamidine (B1297283) moiety), suggests its potential for forming SAMs on various substrates.

For example, on a gold surface, the nitrogen atoms of the pyridine and/or amidine groups could potentially interact with the metal, leading to the adsorption of the molecule. The large, flat naphthyl group would likely favor a flat-lying orientation at low surface coverages to maximize van der Waals interactions with the surface. As the surface coverage increases, intermolecular interactions, such as π-stacking between the naphthyl and pyridine rings and hydrogen bonding between the amidine groups, would become more significant, potentially driving a transition to a more upright orientation of the molecules.

The formation of SAMs can be investigated using techniques such as scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) to probe the molecular arrangement and binding on the surface. While specific studies on N-1-naphthylisonicotinamidine are not prevalent, research on the self-assembly of related naphthalenediimides and other N-heterocyclic compounds on surfaces provides a framework for understanding its potential behavior. mdpi.com The ability to control the orientation and packing of N-1-naphthylisonicotinamidine on a surface could be valuable for applications in molecular electronics, sensing, and corrosion inhibition.

Gelation and Self-Healing Materials based on Supramolecular Interactions

Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators into a three-dimensional network that immobilizes a solvent. The formation of this network is driven by non-covalent interactions such as hydrogen bonding, π-stacking, and van der Waals forces. The presence of both strong hydrogen-bonding amidine groups and π-stacking-capable naphthyl and pyridine rings in N-1-naphthylisonicotinamidine makes it a promising candidate as a low-molecular-weight gelator.

The self-assembly into a fibrous network necessary for gelation would likely be initiated by the formation of hydrogen-bonded chains or dimers via the amidine and pyridine functionalities. nih.gov These primary structures could then be further organized and cross-linked through π-stacking interactions between the aromatic rings, leading to the formation of a stable, solvent-entrapping gel. The gelation properties would be highly dependent on the solvent, as the solvent molecules compete for hydrogen bonding sites and can influence the strength of the π-stacking interactions. ku.edu

Furthermore, the reversible nature of these non-covalent interactions imparts stimuli-responsive and self-healing properties to the material. mdpi.com If a gel formed from N-1-naphthylisonicotinamidine is mechanically damaged, the non-covalent bonds can reform upon bringing the fractured surfaces into contact, potentially with the aid of a stimulus like heat or a solvent, thereby restoring the material's integrity. The incorporation of such molecules into polymer matrices could also lead to the development of self-healing composites. rsc.org The dynamic nature of the hydrogen bonds and π-stacking interactions would allow for the dissipation of energy and the reformation of bonds across a damaged interface. nih.gov

Advanced Analytical Methodologies for N 1 Naphthylisonicotinamidine Analysis

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of N-1-naphthylisonicotinamidine due to its high resolution and sensitivity. nih.govchromatographyonline.com The development of a robust HPLC method involves careful consideration of the stationary phase, mobile phase composition, and detection parameters to achieve optimal separation and quantification.

Reverse-Phase Chromatography Applications

Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the separation of non-polar to moderately polar compounds like N-1-naphthylisonicotinamidine. youtube.comyoutube.com In this mode of chromatography, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. youtube.comyoutube.com The retention of analytes is primarily governed by hydrophobic interactions between the compound and the stationary phase. nih.gov Compounds with greater hydrophobicity will interact more strongly with the stationary phase and thus elute later. youtube.comyoutube.com

The application of RP-HPLC allows for the effective separation of N-1-naphthylisonicotinamidine from potential impurities and related substances. The use of a C18 column, a common reversed-phase column where the silica (B1680970) surface is modified with 18-carbon alkyl chains, has been shown to be effective for separating a variety of compounds. youtube.com The versatility and reliability of RP-HPLC make it a preferred method for routine analysis and quality control.

Mobile Phase Optimization and Column Selection

The selection of an appropriate mobile phase and column is critical for achieving the desired separation in HPLC. researchgate.netaapco.org Mobile phase optimization involves adjusting the composition of the aqueous and organic solvents to fine-tune the retention and resolution of the analyte. aapco.org For N-1-naphthylisonicotinamidine, a typical mobile phase might consist of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). aapco.orgchromatographyonline.com The ratio of these solvents can be adjusted in an isocratic or gradient elution mode to achieve optimal separation. aapco.org

The choice of the column is equally important. sigmaaldrich.com Factors such as particle size, pore size, and the type of stationary phase all influence the efficiency of the separation. sigmaaldrich.com For instance, columns with smaller particle sizes generally provide higher resolution but also result in higher backpressure. aapco.org The selection of a suitable column, such as a C18 or a phenyl-hexyl column, depends on the specific chemical properties of N-1-naphthylisonicotinamidine and any potential interfering compounds. aapco.org The pH of the mobile phase can also be a critical parameter, especially for ionizable compounds, as it can significantly alter retention times and peak shapes. chromatographyonline.com

Table 1: HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm | SUPELCOSIL™ LC-18-T, 3 µm |

| Mobile Phase | Acetonitrile – 10%, Water, Sulfuric acid - 0.05% | Buffer A: 0.5 M Potassium Phosphate Dibasic, Buffer B: Methanol |

| Flow Rate | 1.0 ml/min | Not Specified |

| Detection | UV 200 nm | UV 261 nm |

| Analyte | Isonicotinic Acid sielc.com | NAD+ and related metabolites researchgate.net |

This table presents examples of HPLC conditions used for the analysis of compounds structurally related to N-1-naphthylisonicotinamidine, illustrating the range of parameters that can be optimized.

Chiral HPLC for Enantiomeric Separations

For chiral compounds like N-1-naphthylisonicotinamidine, which can exist as enantiomers (non-superimposable mirror images), chiral HPLC is essential for their separation and quantification. researchgate.netnih.gov The separation of enantiomers is of paramount importance in many fields, as different enantiomers can exhibit distinct biological activities. researchgate.net

Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. mdpi.comnih.gov The selection of the mobile phase, which can be normal-phase, polar organic, or reversed-phase, plays a crucial role in the chiral recognition mechanism. mdpi.comnih.gov The development of a successful chiral HPLC method allows for the determination of the enantiomeric purity of N-1-naphthylisonicotinamidine. nih.gov

Spectrophotometric Determination and Colorimetric Assays

Spectrophotometric methods offer a simpler and often more rapid alternative to HPLC for the quantification of N-1-naphthylisonicotinamidine. These methods are based on the principle that the compound absorbs light at a specific wavelength.

Development of Derivatization Reagents for Enhanced Detection

To enhance the sensitivity and selectivity of spectrophotometric analysis, derivatization reagents are often employed. nih.gov These reagents react with the target analyte to form a new compound, or chromophore, that has a strong absorbance at a specific wavelength, often in the visible region. nih.gov The choice of derivatizing reagent is critical and depends on the functional groups present in the analyte. nih.gov For compounds containing primary amine groups, reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride are commonly used. nih.gov

A well-established method for the determination of compounds containing a primary aromatic amine functionality involves diazotization followed by a coupling reaction. This approach has been successfully used for the determination of various aromatic amines.

Detection of Related Chemical Species via Coupling Reactions

The principle of diazotization and coupling can be applied to detect and quantify chemical species related to N-1-naphthylisonicotinamidine. This method typically involves the reaction of a primary aromatic amine with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), to form a diazonium salt. rsc.orgnih.govnih.gov This diazonium salt is then coupled with a suitable coupling agent, such as N-(1-naphthyl)ethylenediamine, to produce a highly colored azo dye. rsc.orgnih.govnih.govresearchgate.net

The intensity of the color produced is directly proportional to the concentration of the original amine, which can then be quantified by measuring the absorbance at the wavelength of maximum absorption (λmax) using a spectrophotometer. researchgate.net This method is known for its sensitivity and simplicity. nih.gov

Table 2: Spectrophotometric Methods for Determination of Related Compounds

| Analyte | Reagents | λmax | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| N-(1-naphthyl)ethylenediamine | Diazotised 4-aminoacetophenone | 550 nm | 5.61 × 10⁴ rsc.org |

| Hydroxylamine | p-nitroaniline, N-(1-naphthyl)ethylenediamine | 545 nm | 6.6 x 10⁴ nih.gov |

| Aniline | N-(1-naphthyl)ethylenediamine | Not Specified | Not Specified nih.gov |

| 1-Naphthylamine (B1663977) | 8-Hydroxyquinoline | 492.5 nm | 2.505 × 10⁴ researchgate.net |

| Nitrite | Dapsone, N-(1-naphthyl)ethylenediamine dihydrochloride | Not Specified | 7.2 x 10⁴ researchgate.net |

This table summarizes various spectrophotometric methods based on diazotization and coupling reactions for the determination of compounds with functionalities similar to those potentially present in or related to N-1-naphthylisonicotinamidine.

Mass Spectrometry Techniques (e.g., Electrospray Ionization MS, MALDI-TOF MS)

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and structure of N-1-naphthylisonicotinamidine. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful as they can ionize the molecule with minimal fragmentation, allowing for the detection of the intact molecular ion. nih.gov ESI is well-suited for analyzing samples from solutions, making it compatible with liquid chromatography, while MALDI is often used for solid samples. mdpi.com In positive ion mode ESI-MS, N-1-naphthylisonicotinamidine is expected to readily form a protonated molecule [M+H]⁺ due to the basic nitrogen atoms in the isonicotinamidine (B1297283) structure. uab.edu

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of N-1-naphthylisonicotinamidine by analyzing its fragmentation patterns. Following the isolation of the protonated molecular ion [M+H]⁺, collision-induced dissociation (CID) is applied to break the molecule into smaller, characteristic fragment ions.

The fragmentation of N-1-naphthylisonicotinamidine would likely involve the cleavage of the bonds within the isonicotinamidine moiety and the bond connecting the naphthyl group. Amides and similar structures often exhibit cleavage at the N–CO bond. nih.gov For N-1-naphthylisonicotinamidine, characteristic fragmentation would likely occur at the C-N bonds of the amidine group. The fragmentation of N-sulfonylamidino thymine (B56734) derivatives, for instance, shows cleavage of the sulfonyl group and retro-Michael reactions. researchgate.net Similarly, aromatic amides often form a stable benzoyl cation, which can further lose a CO group. youtube.com Based on these principles, the fragmentation of N-1-naphthylisonicotinamidine could yield ions corresponding to the naphthyl group and the isonicotinoyl group, providing definitive structural confirmation. The study of ketamine analogues, which also contain amine and aromatic structures, shows characteristic fragmentation pathways involving α-cleavage and sequential losses of small molecules like CO. nih.gov

Table 1: Predicted Major Fragment Ions for [M+H]⁺ of N-1-Naphthylisonicotinamidine in MS/MS (Note: This table is predictive, based on general fragmentation rules for similar structures, as specific experimental data for N-1-naphthylisonicotinamidine is not publicly available.)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Putative Structure of Fragment |

| [M+H]⁺ | [C₁₀H₇NH₂]⁺ | C₆H₄N₂ | Naphthylamine cation |

| [M+H]⁺ | [C₆H₅N₂O]⁺ | C₁₀H₈ | Isonicotinoyl cation |

| [M+H]⁺ | [C₁₀H₇]⁺ | C₆H₆N₃ | Naphthyl cation |

| [M+H]⁺ | [C₅H₄N]⁺ | C₁₁H₉N₂O | Pyridyl cation |

Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for highly accurate and precise quantification of chemical compounds. wikipedia.org This method involves adding a known amount of a stable, isotopically labeled version of N-1-naphthylisonicotinamidine (e.g., containing ¹³C or ¹⁵N) to a sample as an internal standard. ed.ac.uk The labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and ionization, correcting for any sample loss or matrix effects. nih.gov

The concentration of the unlabeled analyte is determined by measuring the mass-to-charge ratio and intensity of both the native and the labeled compound. wikipedia.org This ratiometric measurement provides high precision and accuracy, making it an invaluable technique for quantitative studies in complex matrices. nih.gov The development of an ID-MS method requires the synthesis of the isotopically labeled standard, but once established, it offers unparalleled reliability for quantification. nih.gov

Electrochemical Sensing and Voltammetry

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds like N-1-naphthylisonicotinamidine. uab.eduwikipedia.org The presence of the aromatic naphthalene (B1677914) ring and the nitrogen-containing pyridine (B92270) ring suggests that the compound is redox-active and thus suitable for electrochemical detection. ed.ac.uktandfonline.com

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of a compound. nih.gov By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is produced that reveals the oxidation and reduction potentials of N-1-naphthylisonicotinamidine. The electrochemical behavior of naphthalene derivatives has been studied, showing that the oxidation potentials are often associated with the naphthyl unit. ed.ac.uk Similarly, studies on nicotinamide (B372718) on gold electrodes have detailed its redox mechanisms. researchgate.net

A typical CV experiment for N-1-naphthylisonicotinamidine would involve dissolving the compound in a solution with a supporting electrolyte and measuring the response at an electrode (e.g., glassy carbon). The resulting voltammogram would provide information on the reversibility of its redox processes and could be used to determine parameters such as the diffusion coefficient. mdpi.com The shape and position of the voltammetric peaks can be affected by factors like pH and scan rate, providing further insight into the reaction mechanism. researchgate.net

Table 2: Expected Parameters from Cyclic Voltammetry of N-1-Naphthylisonicotinamidine (Note: Values are hypothetical as specific experimental data is not publicly available.)

| Parameter | Description | Expected Information |

| Anodic Peak Potential (Epa) | Potential at which oxidation is maximal. | Information on the ease of electron removal. |

| Cathodic Peak Potential (Epc) | Potential at which reduction is maximal. | Information on the ease of electron addition. |

| Peak Separation (ΔEp) | Difference between Epa and Epc. | Indicates the reversibility of the redox reaction. |

| Peak Current (Ip) | Magnitude of the current at the peak potential. | Proportional to the analyte concentration. |

Amperometric and potentiometric techniques are used for quantitative electrochemical detection. tandfonline.com In amperometry, a constant potential is applied to the electrode, and the resulting current, which is proportional to the analyte's concentration, is measured over time. This method is known for its high sensitivity and rapid response. researchgate.net

Potentiometry, on the other hand, measures the potential difference between two electrodes at near-zero current. This technique could be applied using an ion-selective electrode (ISE) designed to be responsive to N-1-naphthylisonicotinamidine or a related ion. While less common for organic molecules, it can offer a simple detection method. tandfonline.com The development of novel electrode materials can significantly enhance the sensitivity and selectivity of both amperometric and potentiometric sensors. researchtrends.net

Coupled Techniques (e.g., LC-MS, GC-MS, HPLC-UV)

To analyze N-1-naphthylisonicotinamidine in complex mixtures, separation techniques are coupled with a detector. These hyphenated techniques provide high selectivity and are essential for robust analysis. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a highly versatile and powerful technique for the analysis of non-volatile compounds. N-1-naphthylisonicotinamidine would first be separated from other components in a sample using high-performance liquid chromatography (HPLC), likely with a reversed-phase column. The eluent from the HPLC is then introduced into a mass spectrometer, typically using an ESI source, for detection and identification. nih.govresearchtrends.net LC-MS/MS methods, which incorporate tandem mass spectrometry, offer exceptional selectivity and sensitivity, making them ideal for trace-level quantification in biological or environmental samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, the compound must be volatile and thermally stable. While N-1-naphthylisonicotinamidine may have limited volatility, derivatization could be employed to make it suitable for GC analysis. chromatographyonline.com If direct analysis is possible, GC-MS provides excellent chromatographic separation and definitive identification through mass spectral libraries. The use of hydrogen as a carrier gas is also being explored as an alternative to helium. hpst.cz

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : This is a more common and accessible technique. N-1-naphthylisonicotinamidine possesses chromophores (the naphthalene and pyridine rings) that absorb ultraviolet (UV) light. ed.ac.uk Therefore, after separation by HPLC, it can be quantified by measuring its UV absorbance at a specific wavelength. nih.gov While less selective than MS detection, HPLC-UV is a robust and reliable method for routine analysis and quality control when dealing with relatively clean samples.

Table 3: Comparison of Coupled Analytical Techniques for N-1-Naphthylisonicotinamidine

| Technique | Principle | Advantages | Limitations |

| LC-MS | Separates by liquid chromatography, detects by mass. | High sensitivity and selectivity; structural info. | Higher cost and complexity. |

| GC-MS | Separates by gas chromatography, detects by mass. | High resolution; extensive libraries. | Requires analyte volatility/thermal stability. |

| HPLC-UV | Separates by liquid chromatography, detects by UV absorbance. | Robust, cost-effective, widely available. | Lower selectivity than MS; potential interferences. |

Green Chemistry Principles in the Lifecycle of N 1 Naphthylisonicotinamidine

Eco-Friendly Synthesis Approaches for N-1-Naphthylisonicotinamidine

Catalyst-Free Reactions

Catalyst-free reactions offer a significant green advantage by eliminating the need for, often expensive and toxic, metal or organic catalysts, which can contaminate the final product and generate hazardous waste. rsc.orgnih.gov While specific research on catalyst-free synthesis of N-1-Naphthylisonicotinamidine is not extensively documented, the general approach involves designing reaction pathways that can proceed efficiently without catalytic activation. This can sometimes be achieved by utilizing the inherent reactivity of the starting materials under specific temperature and pressure conditions or by employing alternative activation methods. For instance, some amidation reactions can proceed without a catalyst by leveraging the reactivity of the amine and a suitable acyl donor. rsc.org

Solvent-Free Reactions

Conducting chemical reactions in the absence of a solvent, known as solvent-free or neat reactions, is a highly effective green chemistry technique. researchgate.netijrpr.comslideshare.net This approach reduces pollution, simplifies purification processes, and can lead to increased reaction rates and yields. ijrpr.com Solvent-free reactions can be carried out by directly mixing the reactants, sometimes with grinding or milling to increase surface area and facilitate interaction. ijrpr.com For the synthesis of N-1-Naphthylisonicotinamidine, a solvent-free approach would involve the direct reaction of an activated isonicotinic acid derivative with 1-naphthylamine (B1663977).

| Reaction Type | Reactants | Conditions | Potential Advantages |

| Amidation | Isonicotinic acid derivative, 1-Naphthylamine | Thermal, Mechanical grinding | Reduced waste, simplified workup, lower cost |

This table presents a hypothetical application of solvent-free synthesis to N-1-Naphthylisonicotinamidine based on general principles.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for accelerating chemical reactions. cem.commdpi.comnih.gov Microwave energy directly heats the reaction mixture, leading to rapid and uniform heating, which can significantly reduce reaction times from hours to minutes and improve product yields. cem.commdpi.com This technique is often compatible with both solvent-based and solvent-free reaction conditions. cem.com The synthesis of various nitrogen-containing heterocyclic compounds, structurally related to the isonicotinamidine (B1297283) core, has been successfully achieved using microwave irradiation, often with higher efficiency compared to conventional heating methods. mdpi.comvanderbilt.edubeilstein-archives.org

| Synthesis Method | Reaction Time | Energy Consumption | Yield |

| Conventional Heating | Hours | High | Often lower |

| Microwave-Assisted | Minutes | Low | Often higher |

This table provides a comparative overview of conventional and microwave-assisted synthesis based on general findings in organic synthesis. cem.commdpi.com

Solvent Selection and Minimization Strategies

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass of material in a chemical process and contribute significantly to waste and environmental impact. acs.orgresearchgate.net

Use of Green Solvents (e.g., Water, Ionic Liquids, Supercritical Fluids)

Green solvents are environmentally benign alternatives to traditional volatile organic compounds (VOCs). scilit.com Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While the solubility of non-polar reactants can be a challenge, various techniques can be employed to facilitate reactions in water. researchgate.net

Ionic liquids are salts that are liquid at or near room temperature. They have negligible vapor pressure, which reduces air pollution, and can be designed to have specific solvating properties. researchgate.netscilit.com Supercritical fluids, such as supercritical carbon dioxide, are substances at a temperature and pressure above their critical point, where they exhibit properties of both a liquid and a gas. They can be used as a recyclable and non-toxic solvent alternative. researchgate.net The application of a green solvent mixture, such as N-formylmorpholine and anisole, has shown promise in peptide synthesis, a process that, like the synthesis of N-1-Naphthylisonicotinamidine, involves amide bond formation. rsc.org

| Green Solvent | Key Properties | Potential Application in Synthesis |

| Water | Non-toxic, non-flammable, readily available | For reactions with water-soluble starting materials or using phase-transfer catalysis |

| Ionic Liquids | Low vapor pressure, tunable properties, recyclable | As a replacement for volatile organic solvents |

| Supercritical CO2 | Non-toxic, non-flammable, easily removed | For extraction and as a reaction medium |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The goal is to maximize this incorporation, thereby minimizing waste. For a hypothetical synthesis of N-1-Naphthylisonicotinamidine, optimizing atom economy would involve selecting reaction pathways that are additive rather than substitutive or eliminative, as the latter inherently generate by-products.

Hypothetical Reaction Scheme for Atom Economy Calculation:

To illustrate the concept, consider a hypothetical synthesis. The calculation for atom economy would be:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Without a known synthetic route for N-1-Naphthylisonicotinamidine, a data table for its atom economy cannot be generated.

Waste Stream Reduction and By-product Utilization

The reduction of waste is a cornerstone of green chemistry. In the context of N-1-Naphthylisonicotinamidine synthesis, this would involve a multi-faceted approach. The ideal scenario is a reaction with 100% atom economy, which produces no by-products. However, in reality, most reactions generate some form of waste.

Strategies for waste reduction in a hypothetical production process would include:

Catalytic Reagents: Utilizing catalytic reagents over stoichiometric ones can significantly reduce waste, as catalysts are used in small amounts and can be recycled.

Solvent Selection: Choosing benign solvents that can be easily recovered and reused is crucial. Ideally, solvent-free reaction conditions would be explored.

By-product Valorization: If by-products are unavoidable, investigating their potential use in other chemical processes can turn a waste stream into a valuable resource.

Illustrative Table of Potential By-products and Utilization (Hypothetical):

| Hypothetical By-product | Potential Utilization |

| Sodium Chloride | De-icing agent, industrial feedstock |

| Acetic Acid | Solvent, chemical intermediate |

This table is purely illustrative as the actual by-products of N-1-Naphthylisonicotinamidine synthesis are unknown.

Energy Efficiency in Synthetic and Purification Processes